molecular formula C20H20Cl2N4Ru B12869434 Dichlorotetrakis(pyridine)ruthenium

Dichlorotetrakis(pyridine)ruthenium

Cat. No.: B12869434
M. Wt: 488.4 g/mol
InChI Key: JBTUIBRMCIMKPI-UHFFFAOYSA-L
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Description

Dichlorotetrakis(pyridine)ruthenium, specifically the trans-dichlorotetrakis(pyridine)ruthenium(II) complex, is a versatile ruthenium-based coordination compound with the molecular formula C₂₀H₂₀Cl₂N₄Ru and a CAS Number of 16997-43-6 . This complex serves as a valuable precursor and catalyst in various chemical syntheses. It has been effectively used as a catalyst for the synthesis of propylene carbonate from carbon dioxide . Its labile pyridine ligands make it a versatile starting material for synthesizing other ruthenium(II) complexes through substitution reactions, allowing for the creation of complex three-dimensional architectures and supramolecular systems . In the realm of biomedical research, ruthenium(II) polypyridyl complexes are of significant interest due to their potential as chemotherapeutic agents . While direct cytotoxic studies on this specific compound are limited in the provided literature, closely related ruthenium(II) complexes have demonstrated promising antimicrobial and anticancer activities. For instance, a polymorph of trans-dichlorotetrakis(pyridine)ruthenium(II) exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with in silico docking studies suggesting interaction with the Glu58 residue of the ATPase subunit of S. aureus GyrB . Furthermore, studies on rat models indicated that this particular polymorph is non-toxic to animals, enhancing its profile for biological investigations . Ruthenium complexes, in general, are explored for their unique mechanisms of action, which may involve interaction with DNA or specific enzymes, and some function as prodrugs that are activated under the hypoxic conditions found in tumor microenvironments . The compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H20Cl2N4Ru

Molecular Weight

488.4 g/mol

IUPAC Name

dichlororuthenium;pyridine

InChI

InChI=1S/4C5H5N.2ClH.Ru/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2

InChI Key

JBTUIBRMCIMKPI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ru]Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The synthesis of dichlorotetrakis(pyridine)ruthenium(II) can be achieved through a few reliable methods, primarily involving the substitution of ligands from common ruthenium precursors.

Synthesis from Ruthenium(III) Chloride Hydrate (B1144303)

A common and direct route to this compound(II) involves the reduction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in the presence of a large excess of pyridine (B92270). The pyridine serves as both the incoming ligand and the reducing agent, typically facilitated by a refluxing solvent like methanol (B129727).

In a representative synthesis, ruthenium(III) chloride hydrate is reacted with pyridine in a 1:10 molar ratio in methanol. The mixture is refluxed, leading to the formation of the desired product, which can then be isolated. ias.ac.in Yields for this type of reaction can vary significantly depending on the specific conditions, with some reported yields as high as 80% and others as low as 42%. ias.ac.in

Starting MaterialReagentsSolventConditionsYieldReference
RuCl₃·3H₂OPyridineMethanolReflux42-80% ias.ac.in

Synthesis from Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)

An alternative and often preferred synthetic route starts from dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) (RuCl₂(DMSO)₄). psu.ac.thwikipedia.orgscispace.com This method is advantageous because RuCl₂(DMSO)₄ is an air-stable and useful starting material for a variety of ruthenium(II) complexes. psu.ac.thwikipedia.orgscispace.com The synthesis involves the direct substitution of all four dimethyl sulfoxide (B87167) (DMSO) ligands by pyridine. datapdf.com

This ligand exchange is typically accomplished by heating RuCl₂(DMSO)₄ in neat pyridine. datapdf.com The reaction is generally quantitative, with yields often exceeding 90%. datapdf.com The greater lability of the DMSO ligands compared to the chloride ligands ensures that the substitution occurs at the DMSO sites while the chloride ions remain coordinated to the ruthenium center. datapdf.comsci-hub.se

Starting MaterialReagentsSolventConditionsYieldReference
cis-RuCl₂(DMSO)₄PyridinePyridine (neat)Heating/Reflux>90% datapdf.comsci-hub.se

Ligand Substitution Reactions

This compound(II) undergoes various ligand substitution reactions, which underscores its utility as a versatile precursor for new ruthenium compounds. These reactions can involve the replacement of either the chloride or the pyridine ligands.

Substitution of Chloride Ligands

While the chloride ligands in trans-[RuCl₂(py)₄] are generally stable, they can be substituted under specific conditions. datapdf.com Unlike the DMSO ligands in its precursor, the chloride ligands are not displaced by pyridine alone. datapdf.com However, reaction with certain sodium or potassium salts in a medium such as aqueous pyridine can lead to the substitution of the chloride ions. datapdf.com For instance, reaction with sodium thiocyanate (B1210189) (NaSCN) can yield trans-[Ru(NCS)₂(py)₄]. datapdf.com It is noteworthy that under photolysis conditions in acetonitrile, there is no evidence of photo-induced release of the chloride ligands. researchgate.net

ComplexReagentProductReference
trans-[RuCl₂(py)₄]NaSCN / KSCNtrans-[Ru(NCS)₂(py)₄] datapdf.com

Substitution of Pyridine Ligands

The pyridine ligands in trans-[RuCl₂(py)₄] are kinetically inert towards exchange at room temperature. researchgate.net However, they can be displaced under photolytic conditions. researchgate.net Stationary photolysis experiments have demonstrated that irradiation can induce the loss of pyridine ligands. researchgate.net This photochemical reactivity allows for the synthesis of complexes that are not accessible through thermal substitution methods. For example, photolysis in the presence of other ligands can lead to their coordination to the ruthenium center after a pyridine ligand has been displaced. researchgate.net

Formation of Derivatives with Other N-Donor Ligands

This compound(II) serves as a starting point for the synthesis of ruthenium complexes containing other N-donor ligands. These reactions typically involve the substitution of the pyridine ligands. Examples of N-donor ligands that have been successfully incorporated include 1,10-phenanthroline (B135089) and 2-(phenylazo)pyridine (B13924361) (azpy). psu.ac.th The reaction with bidentate ligands like azpy often leads to the formation of Ru(azpy)₂Cl₂, where two bidentate ligands replace the four monodentate pyridine ligands. psu.ac.th Similarly, reactions with substituted pyridines, such as 4-acetylpyridine, can be used to synthesize analogous complexes like trans-[RuCl₂(acpy)₄]. datapdf.com The synthesis of derivatives with ligands like imidazole (B134444) and benzimidazole (B57391) has also been explored in the context of related ruthenium-dmso complexes. researchgate.net

Starting ComplexIncoming LigandProduct ExampleReference
trans-[RuCl₂(py)₄]4-acetylpyridine (acpy)trans-[RuCl₂(acpy)₄] datapdf.com
trans-[RuCl₂(py)₄]2-(phenylazo)pyridine (azpy)Ru(azpy)₂Cl₂ psu.ac.th
trans-[RuCl₂(py)₄]1,10-phenanthroline[Ru(phen)(py)₂Cl₂] type complexes psu.ac.th

Influence of Synthetic Conditions and Additives on Product Formation

The formation of this compound(II), including its yield, isomeric purity, and crystal morphology, is significantly influenced by the chosen synthetic conditions and the presence of additives. Key parameters that can be manipulated to control the outcome of the synthesis include the choice of solvent, reaction temperature, and the introduction of specific chemical additives.

The solvent system employed for the synthesis and crystallization of this compound(II) plays a crucial role in the reaction's progression and the characteristics of the final product. Various solvents such as pyridine, methanol, ethanol, toluene (B28343), and dichloromethane (B109758)/acetonitrile (CH2Cl2/CH3CN) have been utilized in different preparative methods. ias.ac.in For instance, the use of methanol as a solvent in a reaction involving RuCl₃·3H₂O, a dihydrazone ligand, and pyridine unexpectedly yielded crystalline trans-[RuCl₂(C₅H₅N)₄]. ias.ac.in This suggests that even when not a primary reactant, the solvent can influence which product crystallizes from the solution.

Temperature is another critical factor that can dictate the isomeric form of the resulting complex. Research has shown that it is possible to control the formation of cis- and trans-isomers of this compound(II) by altering the reaction temperature. For example, in certain ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, the trans-isomers are the kinetically favored products when the reaction is carried out at ambient temperature in dichloromethane, yielding 60–70% of the product. rsc.org Conversely, refluxing the reaction mixture in toluene leads to the thermodynamically more stable cis-isomers as the major products in 70–80% yield. rsc.org Furthermore, the trans-isomer can be converted to the cis-isomer by heating it in dichloromethane at 120 °C in a sealed autoclave for 24 hours. rsc.org

The presence of additives or even impurities can have a profound effect on the crystallization process, leading to the formation of different polymorphs with distinct physical properties. In one study, the synthesis of a ruthenium complex with a dihydrazone ligand in the presence of pyridine and methanol resulted in the formation of brown, needle-shaped crystals of trans-[RuCl₂(C₅H₅N)₄] from the filtrate. ias.ac.inresearchgate.net This was in contrast to the previously reported red or orange-red block-like crystals, suggesting that the dihydrazone or its precursors acted as an additive, influencing the crystal morphology. ias.ac.inresearchgate.net Such phenomena, where additives alter crystal habits, have been observed in other systems as well. researchgate.net

The yield of this compound(II) can also vary significantly depending on the synthetic protocol. Reported yields for trans-[RuCl₂(C₅H₅N)₄] have ranged from as low as 22% when obtained as a byproduct from a filtrate, to as high as 80% when isolated as the primary product. ias.ac.in For example, one method reported a 70.83% yield of a yellow precipitate, while another yielded orange-red crystals with a 42% yield. ias.ac.in

Alternative synthetic routes and starting materials are also being explored to optimize the synthesis of this compound(II) and its derivatives. ufrgs.brresearchgate.net These alternative pathways may offer advantages in terms of yield, purity, or milder reaction conditions.

The following table summarizes the influence of various synthetic conditions on the formation of this compound(II) based on reported research findings.

ParameterConditionEffect on Product FormationYieldReference
Solvent MethanolUnexpectedly yielded crystalline trans-[RuCl₂(C₅H₅N)₄] in the presence of a dihydrazone additive.22% ias.ac.in
DichloromethaneFavors the formation of the kinetic trans-isomer at ambient temperature.60-70% rsc.org
TolueneRefluxing favors the formation of the thermodynamic cis-isomer.70-80% rsc.org
Temperature AmbientLeads to the formation of the kinetically favored trans-isomer.60-70% rsc.org
Refluxing (Toluene)Leads to the formation of the thermodynamically favored cis-isomer.70-80% rsc.org
120 °C (in CH₂Cl₂)Converts the trans-isomer to the cis-isomer.Not specified rsc.org
Additive DihydrazoneInfluenced the crystal morphology, resulting in brown, needle-shaped crystals instead of the typical red or orange-red blocks.22% ias.ac.inresearchgate.net
Synthetic Method Primary ProductRed block crystals.80% ias.ac.in
Primary ProductYellow precipitate.70.83% ias.ac.in
Primary ProductOrange-red block crystals.42% ias.ac.in
From FiltrateOrange solid.24% ias.ac.in

Advanced Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uol.de This method has been instrumental in determining the detailed molecular structure of dichlorotetrakis(pyridine)ruthenium(II).

Analysis of Crystal Systems and Space Groups

This compound(II) has been reported to crystallize in the tetragonal system. ias.ac.inresearchgate.net Specifically, it adopts the I4(1)/acd space group. ias.ac.inresearchgate.net This classification is based on the symmetry elements present within the crystal lattice. The crystal structure of the trans isomer reveals that the ruthenium atom is located at a site of 222 symmetry. nih.gov

A comparative analysis of the unit cell dimensions of trans-[RuCl₂(C₅H₅N)₄] with its isomorphous counterparts containing first transition series metals (Fe, Co, Ni) shows that the ruthenium complex has notably shorter metal-nitrogen and metal-chlorine bond lengths, resulting in reduced unit-cell dimensions. researchgate.net

Crystallographic Data for this compound(II) Polymorphs
CSD RefcodeCrystal MorphologyCrystal SystemSpace GroupReference
-Brown and needleTetragonalI4(1)/acd ias.ac.inresearchgate.net
WIBNIEOrange-red and blockTetragonalI4(1)/acd researchgate.net
WIBNIE01Red and blockTetragonalI4(1)/acd researchgate.net
WIBNIE02Red and blockTetragonalI4(1)/acd researchgate.net
WIBNIE03-TetragonalI4(1)/acd researchgate.net

Conformational Analysis of the Coordination Geometry

The coordination geometry around the ruthenium(II) center in the trans isomer is octahedral. nih.govresearchgate.net The central ruthenium atom is coordinated to four pyridine (B92270) nitrogen atoms and two chlorine atoms. nih.govresearchgate.net The four pyridine ligands are arranged in a plane, with the two chloride ions situated in the axial positions, resulting in a trans configuration. psu.ac.th This arrangement leads to a distorted octahedral geometry. nih.gov

Detailed analysis of the bond lengths reveals that the Ru-N and Ru-Cl distances are shorter compared to analogous complexes with first-row transition metals, indicating a stronger interaction between the ruthenium center and the ligands. researchgate.net

Polymorphism and Morphological Alterations

This compound(II) exhibits polymorphism, meaning it can exist in different crystalline forms. ias.ac.inresearchgate.netacu.edu.in These polymorphs can display distinct physical properties, such as color and crystal shape (morphology). ias.ac.inresearchgate.netacu.edu.in

Reports have described various crystal morphologies, including orange-red blocks, red blocks, and brown, needle-shaped crystals. ias.ac.inresearchgate.net The formation of a particular polymorph can be influenced by factors such as the presence of additives or impurities in the crystallization medium. ias.ac.inacu.edu.in For instance, the presence of a dihydrazone compound was found to induce the formation of brown, needle-shaped crystals, a departure from the more commonly observed block-like structures. ias.ac.inacu.edu.in These morphological differences are a direct consequence of variations in the underlying crystal packing and intermolecular interactions. A comparative study of these different crystal forms helps in understanding the molecular-level structural differences that lead to these macroscopic alterations. ias.ac.inresearchgate.netacu.edu.in

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

The packing of this compound(II) molecules in the crystal lattice is governed by various intermolecular interactions. ias.ac.inresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. ias.ac.inresearchgate.netacu.edu.in

Spectroscopic Characterization Techniques in Research

Spectroscopic methods provide valuable information about the electronic and molecular structure of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound(II) in solution. ias.ac.inacu.edu.in The ¹H NMR spectrum of the trans isomer in CDCl₃ shows distinct signals for the pyridine protons. ias.ac.in For instance, a doublet observed at 8.57 ppm is assigned to the eight protons adjacent to the nitrogen atoms in the pyridine rings. researchgate.net A triplet at 7.65 ppm corresponds to the four para-protons, and another triplet at 7.11 ppm is attributed to the eight meta-protons of the pyridine ligands. researchgate.net

The ¹³C NMR spectrum in CDCl₃ exhibits signals at 157.52, 133.85, and 123.07 ppm, which correspond to the different carbon atoms of the pyridine rings. ias.ac.inresearchgate.net These spectroscopic data are consistent with the proposed trans octahedral geometry of the complex.

¹H and ¹³C NMR Data for trans-Dichlorotetrakis(pyridine)ruthenium(II) in CDCl₃
NucleusChemical Shift (δ/ppm)MultiplicityAssignmentReference
¹H8.57d8H (ortho-protons of pyridine) researchgate.net
¹H7.65t4H (para-protons of pyridine) researchgate.net
¹H7.11t8H (meta-protons of pyridine) researchgate.net
¹³C157.52-Pyridine carbons ias.ac.inresearchgate.net
¹³C133.85-Pyridine carbons ias.ac.inresearchgate.net
¹³C123.07-Pyridine carbons ias.ac.inresearchgate.net
Proton (¹H) NMR Studies of Ligand Environments

Proton NMR spectra of trans-[RuCl₂(py)₄] provide key information about the pyridine ligands. datapdf.com In a study by Trivedi and coworkers, the ¹H NMR spectrum of their complex exhibited multiplets at δ 7.59 (8H, J = 7.5 Hz), 7.40 (m, 4H, J = 6.0 Hz), and 7.38 (m, 8H, J = 6.9 Hz). ias.ac.in Another report presents signals for the pyridine protons in specific regions, which helps in confirming the trans geometry of the complex. researchgate.net The observed chemical shifts and coupling constants are consistent with the pyridine rings being coordinated to the ruthenium center. ias.ac.inrsc.org Small variations in the positions and multiplicities of these signals have been noted between different synthesized batches, which can be attributed to solvent effects or slight differences in the crystalline environment. ias.ac.in The integration of the signals corresponds to the expected number of protons for the four pyridine ligands, further confirming the composition of the complex. ias.ac.in

Carbon-13 (¹³C) NMR Investigations of Molecular Frameworks

Carbon-13 NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the pyridine ligands. In the ¹³C NMR spectrum of trans-[RuCl₂(py)₄], signals corresponding to the aromatic carbons of the pyridine moiety are typically observed in the region of δ 123–134 ppm. ias.ac.inresearchgate.net A signal around δ 157.5 ppm has been assigned to the –C=N group of the pyridine ring. ias.ac.inresearchgate.net The number and chemical shifts of the observed signals are consistent with the presence of four equivalent pyridine ligands in a trans arrangement around the ruthenium center. ias.ac.inresearchgate.net While detailed comparisons with literature data have been limited due to a lack of previously reported ¹³C NMR spectra for this specific complex, the obtained data aligns with the expected values for coordinated pyridine. ias.ac.in The presence of extra peaks in some spectra has been attributed to residual solvent molecules. ias.ac.inresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the bonding and structural arrangement of atoms in trans-[RuCl₂(py)₄]. The vibrational modes of the pyridine ligands and the Ru-Cl bonds are particularly informative.

In the IR spectrum of trans-[RuCl₂(py)₄], characteristic bands for the pyridine ligands are observed. For instance, bands around 1445 cm⁻¹, 800 cm⁻¹, and 759 cm⁻¹ have been assigned to C-H and ring vibrations of the pyridine ligands. ias.ac.in Another study reported IR spectral data with prominent peaks at 1478, 1445, 759, and 690 cm⁻¹. researchgate.net A signal at 2924 cm⁻¹ has been attributed to a ring breathing mode. ias.ac.in The positions of these bands are consistent with the coordination of pyridine to the ruthenium center. ias.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of trans-[RuCl₂(py)₄], particularly the transitions involving the metal d-orbitals and the ligand π-orbitals.

The UV-Vis spectrum of trans-[RuCl₂(py)₄] is characterized by several absorption bands. ias.ac.in A strong and sharp absorption is typically observed in the UV region, for example at 275 nm, which is attributed to a combination of intraligand π→π* and n→π* transitions within the pyridine and chloride ligands. ias.ac.in In the visible region, a strong absorption band, for instance at 397 nm, and a shoulder at higher wavelengths (e.g., ~450-470 nm) are assigned to metal-to-ligand charge transfer (MLCT) transitions, specifically from the ruthenium d-orbitals to the pyridine π* orbitals (dπ→π). ias.ac.inresearchgate.net A very weak and broad band is sometimes observed at longer wavelengths (e.g., 550–575 nm), which is assigned to a d-d transition. ias.ac.in The exact positions and intensities of these bands can vary depending on the solvent and the specific crystalline form of the complex. ias.ac.in For example, one report cites four electronic spectral bands at 206 nm, 250 nm, 398 nm, and a shoulder at 450 nm in acetonitrile, with the latter two being assigned to dπ→π transitions. ias.ac.in

Metal-to-Ligand Charge Transfer (MLCT) Band Analysis

The intense absorption bands in the visible region of the spectrum of trans-[RuCl₂(py)₄] are of significant interest as they are characteristic of metal-to-ligand charge transfer (MLCT) transitions. libretexts.orgwikipedia.org These transitions involve the excitation of an electron from a filled d-orbital on the ruthenium(II) center to an empty π* anti-bonding orbital of one of the pyridine ligands. libretexts.orgresearchgate.net The energy of these MLCT bands is sensitive to the nature of the ligands and the solvent. researchgate.net For trans-[RuCl₂(py)₄], the MLCT bands are typically observed around 397-450 nm. ias.ac.in The high intensity of these bands is a result of them being both spin-allowed and Laporte-allowed. wikipedia.org Ultrafast transient absorption studies have suggested that upon photoexcitation, an initial MLCT state is formed, which then decays to a longer-lived ligand field state. researchgate.net

Ligand Field (LF) States Investigation

While the UV-Vis spectrum of trans-[RuCl₂(py)₄] is dominated by intense MLCT bands, weaker absorptions corresponding to ligand field (LF) or d-d transitions can also be present. ias.ac.in These transitions involve the excitation of an electron between the d-orbitals of the ruthenium center. In an octahedral complex like trans-[RuCl₂(py)₄], these transitions are Laporte-forbidden and hence have much lower intensities than the MLCT bands. wikipedia.org A weak and broad band observed in the 550–575 nm range has been attributed to such a d-d transition. ias.ac.in Ultrafast spectroscopy studies have provided evidence that ligand field states play a crucial role in the excited-state decay dynamics of this complex, leading to processes like ligand photosubstitution. researchgate.net These studies indicate that following the initial MLCT excitation, there is an internal conversion to a ligand field state. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination complexes like trans-[RuCl₂(py)₄]. datapdf.com

ESI-MS analysis of trans-[RuCl₂(py)₄] allows for the confirmation of its molecular mass. datapdf.com The technique can be used to identify the intact complex ion as well as potential fragmentation products. datapdf.comresearchgate.net The isotopic pattern of the signals observed in the mass spectrum is crucial for confirming the presence of ruthenium and chlorine atoms in the detected species. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the identification of the complex. rsc.orgmdpi.com

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of ruthenium complexes. uchile.cltdx.cat It allows for the characterization of the potentials at which the metal center is oxidized or reduced and provides information on the stability and kinetics of these redox states. For many ruthenium(II) polypyridyl complexes, CV experiments reveal distinct, often reversible, redox waves corresponding to metal-centered and ligand-centered electron transfer events. nih.gov

A characteristic feature in the cyclic voltammograms of many ruthenium(II) complexes is the presence of a reversible or quasi-reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) redox couple. psu.ac.thmdpi.com For instance, the complex [Ru(II)Cl₂(DMSO)₂(Hapbim)] exhibits a quasi-reversible wave with an anodic peak potential (Epa) at 670 mV and a cathodic peak potential (Epc) at 560 mV (ΔE = 110 mV), resulting in a half-wave potential (E₁/₂) of 615 mV. mdpi.com Similarly, the complex [Ru(dppbz)₂Cl₂] shows a reversible oxidation at 0.91 V, which is assigned to the Ru(II)/Ru(III) couple. rsc.org The reversibility of this process indicates that the coordination sphere of the complex remains largely intact upon oxidation from Ru(II) to Ru(III). The potential of this redox couple is a critical parameter, as it reflects the electron density at the metal center. nih.gov

The electronic environment created by the ligands coordinated to the ruthenium center has a profound impact on the Ru(II)/Ru(III) redox potential. The introduction of electron-donating groups onto the pyridine (B92270) or polypyridyl ligands increases the electron density on the ruthenium atom, making it easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing substituents make the oxidation more difficult, resulting in a positive shift of the redox potential. mdpi.com

This principle is clearly demonstrated by comparing various ruthenium complexes. For example, the 2-(phenylazo)pyridine (B13924361) (azpy) ligand is a better π-acceptor than 2,2'-bipyridine (B1663995) (bpy), which leads to better stabilization of the ruthenium(II) state and results in higher Ru(III)/Ru(II) redox potentials for azpy complexes compared to their bpy analogues. psu.ac.th Similarly, studies on [Ru(dppbz)(N–O)₂] type complexes show a significant anodic shift in the Ru(II)/Ru(III) oxidation potential when the phenolate (B1203915) moiety of the quinolin-8-olate ligand (E₁/₂ = 0.14 V) is replaced by the carboxylate group of the picolinate (B1231196) ligand (E₁/₂ = 0.71 V). rsc.org This shift reflects the lower efficiency of the carboxylate group in stabilizing the resulting ruthenium(III) center compared to the phenolate group. rsc.org

Protonation of the ligand can also act as an electron-withdrawing event. In a ruthenium complex with a naphthoquinone-annelated imidazole (B134444) ligand, the Ru(II)/Ru(III) redox potential shifts from +0.98 V to +1.23 V upon the addition of trifluoromethanesulfonic acid, which protonates the ligand. mdpi.com This positive shift is attributed to the stabilization of the ruthenium 4d orbitals due to the electron-withdrawing effect of the protonated ligand. mdpi.com

Table 1: Influence of Ligand Environment on Ru(II)/Ru(III) Redox Potentials

ComplexRedox Potential (E₁/₂ or E°) vs. SCE/ReferenceKey Ligand FeatureSource
[Ru(dppbz)(q)₂]0.14 V vs. SCEQuinolin-8-olate (phenolate donor) rsc.org
[Ru(dppbz)(pic)₂]0.71 V vs. SCEPicolinate (carboxylate donor) rsc.org
[Ru(dppbz)₂Cl₂]0.91 V vs. SCEDiphosphine (dppbz) and Chloride rsc.org
[Ru(II)Cl₂(DMSO)₂(Hapbim)]0.615 V vs. Ag/AgClBenzimidazole (B57391) and DMSO mdpi.com
[Ru(II)(bpy)₂(L)] (L = naphthoquinone-imidazole)+0.98 V vs. Ag/AgClNaphthoquinone-imidazole ligand mdpi.com
[Ru(II)(bpy)₂(HL)]⁺ (Protonated Ligand)+1.23 V vs. Ag/AgClProtonated Naphthoquinone-imidazole mdpi.com

Electron Transfer Mechanisms in Derivatives

The study of electron transfer (ET) in ruthenium complex derivatives is crucial for designing systems with specific photochemical or catalytic functions. In derivatives where a redox-active unit is linked to the ruthenium center, intramolecular electron transfer can occur. The kinetics of these reactions are influenced by factors such as the distance between the donor and acceptor, the driving force of the reaction, and the reorganization energy (λ). nih.gov

In some binuclear ruthenium complexes, such as the mixed-valence ion dichlorotetrakis(bipyridine)pyrazinediruthenium(3+), electron transfer between the two metal centers is a key process. acs.org The rate of this intervalence transfer is governed by the electronic coupling between the ruthenium sites, which is mediated by the bridging ligand.

Furthermore, the mechanism can involve proton-coupled electron transfer (PCET), where an electron and a proton are transferred together in a concerted or stepwise manner. For example, in a [Ru(terpy)(bpm)(OH₂)]²⁺ complex, the Ru(II)-aqua moiety undergoes a two-electron, two-proton PCET to form a Ru(IV)-oxo species. osti.gov Such mechanisms are fundamental in catalytic cycles, particularly in water oxidation. diva-portal.org

Spectroelectrochemical Analysis

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of species generated at an electrode. This method is particularly powerful for characterizing the electronic structure of redox states in ruthenium complexes.

For example, a UV/Vis/NIR spectroelectrochemical study of dinuclear ruthenium(II) complexes revealed the presence of an intervalence charge transfer (IVCT) transition at approximately 1900 nm in the mixed-valence Ru(II)–Ru(III) state. researchgate.net The characteristics of this band provide information about the degree of electronic coupling between the two metal centers. researchgate.net Similarly, spectroelectrochemical methods can be used to monitor changes in the metal-to-ligand charge-transfer (MLCT) bands upon oxidation or reduction. caltech.edu In a protonated ruthenium complex with a naphthoquinone-annelated imidazole ligand, the MLCT band observed at 476 nm in the Ru(II) state shifts to 450 nm upon protonation, reflecting the stabilization of the ligand's π orbitals. mdpi.com This technique allows for the direct correlation of electronic structure with redox state.

Table of Compounds Mentioned

Abbreviation/Systematic NameFull Chemical Name
Dichlorotetrakis(pyridine)ruthenium(II)This compound(II)
[Ru(II)Cl₂(DMSO)₂(Hapbim)]Dichloridobis(dimethylsulfoxide)(2-(2-aminophenyl)-1H-benzo[d]imidazole)ruthenium(II)
[Ru(dppbz)₂Cl₂]Dichloridobis(1,2-bis(diphenylphosphino)benzene)ruthenium(II)
azpy2-(phenylazo)pyridine
bpy2,2'-bipyridine
[Ru(dppbz)(q)₂](1,2-bis(diphenylphosphino)benzene)bis(quinolin-8-olato)ruthenium(II)
[Ru(dppbz)(pic)₂](1,2-bis(diphenylphosphino)benzene)bis(picolinato)ruthenium(II)
[Ru(terpy)(bpm)(OH₂)]²⁺Aqua(2,2'-bipyrimidine)(2,2':6',2''-terpyridine)ruthenium(II)
Dichlorotetrakis(bipyridine)pyrazinediruthenium(3+)μ-pyrazine-bischloridobis(2,2'-bipyridine)ruthenium

Reaction Dynamics and Mechanistic Investigations

Ligand Exchange Kinetics and Mechanisms

While thermally inert at room temperature, dichlorotetrakis(pyridine)ruthenium(II) undergoes ligand exchange reactions under specific conditions. researchgate.netresearchgate.net The kinetics and mechanisms of these reactions are strongly influenced by the solvent and the nature of the participating ligands.

For octahedral ruthenium(II) complexes, ligand substitution reactions generally proceed through a dissociative (D) or a dissociative interchange (Id) mechanism. ufrgs.brjamesfodor.com In a dissociative pathway, the rate-determining step involves the cleavage of the bond between the metal center and the leaving ligand, forming a five-coordinate intermediate. This intermediate then rapidly coordinates with the incoming ligand.

Kinetic studies on the solvolysis of trans-dichlorotetrakis(pyridine)ruthenium(II) support a dissociative mechanism. researchgate.net Evidence for this comes from the analysis of reaction rates as a function of solvent composition. A non-linear relationship between the logarithm of the rate constant and the concentration of water in aqueous solvent mixtures is indicative of a first-order nucleophilic substitution (SN1) mechanism, which is fundamentally dissociative. researchgate.net This is further supported by studies on analogous ruthenium(II) complexes, such as dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), where the exchange of dimethyl sulfoxide (B87167) ligands was also found to occur via a dissociative pathway. sci-hub.sebohrium.com

The kinetics of the solvolytic aquation of trans-dichlorotetrakis(pyridine)ruthenium(II) have been investigated spectrophotometrically in various binary aqueous solvent systems. researchgate.net The reaction follows first-order kinetics, with the rate being dependent on temperature and the nature of the organic co-solvent. researchgate.net

In studies using water-2-propanol and water-t-butanol mixtures, it was observed that the rate of solvolysis is faster in the water-2-propanol system. researchgate.net Plots of the logarithm of the first-order rate constant (log k) against the reciprocal of the relative permittivity of the solvent mixtures were found to be non-linear. researchgate.net This non-linearity suggests a significant differential effect of the solvent structure on the stability of the initial ground state and the dissociative transition state. researchgate.net The activation parameters (enthalpy and entropy of activation) calculated from these studies provide further details on the energetics of the ligand substitution process.

Table 1: First-Order Rate Constants for the Aquation of trans-[RuCl₂(py)₄] in Water-t-butanol Mixtures

Temperature (°C)% t-butanol (v/v)k x 10⁵ (s⁻¹)
40301.83
40401.42
40501.15
45303.00
45402.33
45501.92
50304.83
50403.83
50503.17
55307.83
55406.17
55505.08
Data sourced from a study on the kinetics of aquation in binary aqueous solvents. researchgate.net

The rate of ligand exchange in ruthenium(II) complexes is highly sensitive to the surrounding solvent environment. For trans-dichlorotetrakis(pyridine)ruthenium(II), the nature of the product can be governed by the polarity of the solvent used in the reaction when reacting with other nitrogen donor bases. researchgate.net The rate of solvolysis is also directly impacted by the solvent composition, as seen in the differing rates in water-2-propanol versus water-t-butanol mixtures. researchgate.net

The electronic properties of ancillary ligands—those ligands in the coordination sphere that are not directly participating in the exchange—play a crucial role in tuning the reactivity of the metal center. In related ruthenium complexes, the introduction of strong π-accepting ancillary ligands can stabilize the Ru(II) d-orbitals, leading to a positive shift in the Ru(II)/Ru(III) redox potential and altering the lability of other ligands. nih.govresearchgate.net Conversely, sterically bulky ancillary ligands can introduce steric hindrance that may favor a dissociative mechanism and can significantly accelerate ligand dissociation rates, particularly in photochemical reactions. nih.gov For catalysis to occur at a ruthenium center, a ligand must often exchange with a reactant, making the rate of catalysis dependent on ligand exchange kinetics. nih.gov

Photochemical Reaction Mechanisms

In contrast to its thermal inertness, this compound(II) displays significant photochemical activity, undergoing ligand substitution upon irradiation with light. researchgate.netresearchgate.net

Irradiation of ruthenium(II) pyridine (B92270) complexes with visible light can induce the dissociation of a pyridine ligand, which is then replaced by a solvent molecule. nih.gov The efficiency of this photosubstitution, measured by the quantum yield (Φ), is profoundly influenced by the steric properties of ancillary ligands.

Studies on analogous complexes such as [Ru(tpy)(NN)(py)]²⁺ (where tpy is terpyridine) demonstrate this effect clearly. When the ancillary bidentate ligand (NN) is 2,2'-bipyridine (B1663995) (bpy), which has minimal steric bulk, the quantum yield for pyridine photodissociation is extremely low (Φ < 0.0001). nih.gov However, introducing steric bulk by replacing bpy with 6,6'-dimethyl-2,2'-bipyridine (B1328779) (Me₂bpy) or 2,2'-biquinoline (B90511) (biq) dramatically increases the quantum yield. nih.gov Upon irradiation in acetonitrile, these complexes exchange their pyridine ligand for a solvent molecule, forming [Ru(tpy)(NN)(NCCH₃)]²⁺. nih.gov A similar photosubstitution occurs in water, yielding the corresponding aqua complex. nih.gov This strategy highlights how ancillary ligand modification can be used to design photoactive complexes that release ligands upon irradiation. rsc.org

Table 2: Effect of Ancillary Ligand Steric Bulk on Photodissociation Quantum Yield (Φ)

ComplexAncillary Ligand (NN)Quantum Yield (Φ₅₀₀) in CH₃CN
[Ru(tpy)(bpy)(py)]²⁺2,2'-bipyridine< 0.0001
[Ru(tpy)(Me₂bpy)(py)]²⁺6,6'-dimethyl-2,2'-bipyridine0.16
[Ru(tpy)(biq)(py)]²⁺2,2'-biquinoline0.033
Data for irradiation at 500 nm, demonstrating the significant increase in pyridine photodissociation efficiency with bulkier ancillary ligands. nih.gov

The photochemical reactivity of this compound(II) and related complexes originates from the population of specific excited states upon light absorption. The process is initiated by an intense absorption of light corresponding to a metal-to-ligand charge transfer (MLCT) transition. libretexts.org This transition formally involves the oxidation of the ruthenium center and the reduction of one of the pyridine ligands. libretexts.orgnih.gov

Following the initial excitation to a singlet MLCT (¹MLCT) state, ultrafast intersystem crossing (often within tens of femtoseconds) occurs to populate a lower-energy triplet MLCT (³MLCT) state. nih.gov This ³MLCT state typically has a longer lifetime and is often the photochemically active state. libretexts.orgnih.gov

Detailed computational studies on model complexes like [Ru(NH₃)₅(py)]²⁺ reveal that the key to photodissociation is the mixing of this ³MLCT state with a metal-centered (MC) excited state. wayne.edu The ³MC state is characterized by the population of a dσ* orbital, which is strongly antibonding with respect to the Ru-ligand bonds. wayne.edu The mixing of ³MLCT and ³MC character weakens the Ru-pyridine bond in the excited state, making it prone to dissociation. wayne.edu This process ultimately leads to the cleavage of the Ru-N bond and the release of the pyridine ligand, creating a vacant coordination site that is subsequently filled by a solvent molecule. nih.govresearchgate.net

Transient Absorption Spectroscopy Studies

Transient absorption spectroscopy has proven to be an invaluable tool for elucidating the intricate reaction dynamics and mechanistic pathways of this compound(II), particularly in its trans isomeric form. These studies have provided critical insights into the nature and behavior of short-lived excited states that are pivotal in the photochemical reactivity of the complex.

Detailed research findings from ultrafast transient absorption spectroscopy have revealed a sequential decay mechanism following photoexcitation. researchgate.netfau.de Upon absorption of light, the complex is initially promoted to a metal-to-ligand charge transfer (MLCT) excited state. This transient species is characterized by the transfer of an electron from a metal-centered d-orbital to a π* orbital of one of the pyridine ligands.

However, this MLCT state is extremely short-lived. researchgate.netfau.de Spectroscopic data indicates that the MLCT state undergoes a very rapid, sub-picosecond decay. researchgate.net Specifically for trans-[RuCl₂(py)₄], this internal conversion process occurs in less than 2 picoseconds. researchgate.netfau.de This ultrafast decay populates a lower-lying, longer-lived excited state. researchgate.net

The dynamics of this process have been studied for a family of trans-[Ru(L)₄Cl₂] complexes, where L represents pyridine or its derivatives. For this compound(II), the decay to the ligand field state is exceptionally fast, highlighting the efficiency of this deactivation pathway. researchgate.netfau.de

The key findings from transient absorption spectroscopy studies on trans-dichlorotetrakis(pyridine)ruthenium(II) are summarized in the table below.

Transient SpeciesFormation TimeDecay Time / LifetimeDecay ProductSpectroscopic Signature
¹MLCT StateInstantaneous upon photoexcitation< 2 ps³LF (d-d) StateInitial transient absorption
³LF (d-d) State< 2 psLong-lived (specific lifetime not detailed in sources)Photosubstitution ProductsSubsequent, more persistent transient absorption

Catalytic Applications in Organic Transformations

Homogeneous Catalysis

In homogeneous catalysis, RuCl₂(py)₄ is typically dissolved in the reaction medium along with the substrates. The following sections describe its application in several key organic reactions.

Hydrogenation Reactions

Dichlorotetrakis(pyridine)ruthenium(II) has been identified as a catalyst for the hydrogenation of olefins. While often employed in heterogeneous systems after immobilization, its fundamental catalytic activity is demonstrated in the hydrogenation of 1-hexene (B165129) to produce n-hexane. This transformation involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of the alkene. The reaction demonstrates the catalyst's ability to activate H₂ and facilitate its addition to an unsaturated substrate, a key step in many reductive processes. The efficiency of this process is often enhanced when the complex is supported on a solid matrix, which is discussed in the heterogeneous catalysis section ula.ve.

N-Alkylation Reactions

Ruthenium complexes are widely recognized for their ability to catalyze the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism nih.govorganic-chemistry.orgnih.govrsc.org. This process is an atom-economical method for forming C-N bonds, producing only water as a byproduct organic-chemistry.org. The general mechanism involves the ruthenium catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the stored hydrogen on the catalyst to yield the alkylated amine. While numerous ruthenium-phosphine and ruthenium-p-cymene complexes are highly effective for this transformation, detailed research findings specifically documenting the catalytic performance of this compound(II) in N-alkylation reactions are not extensively covered in the primary literature organic-chemistry.orgnih.gov.

Carbon Dioxide Utilization

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable chemistry. Ruthenium complexes, particularly those with polypyridyl ligands, are prominent catalysts for the electrochemical and photochemical reduction of CO₂ to products like carbon monoxide (CO) and formate (B1220265) nih.govresearchgate.netrsc.orgnih.govrsc.org. Furthermore, various homogeneous and heterogeneous ruthenium catalysts are effective in the hydrogenation of CO₂ to formic acid or methanol (B129727) rsc.orgdntb.gov.uarsc.org. These transformations rely on the catalyst's ability to activate the stable CO₂ molecule, often through the formation of a ruthenium-hydride intermediate that interacts with CO₂ rsc.org. Although the broader class of ruthenium-pyridine complexes is active in this field, specific studies detailing the catalytic efficacy and mechanism of this compound(II) for CO₂ utilization are not widely reported.

Transfer Hydrogenation and Oppenauer Oxidation

Transfer hydrogenation is a powerful technique for the reduction of ketones and imines, using a hydrogen donor molecule like 2-propanol instead of molecular hydrogen gas mdpi.comacs.org. Ruthenium(II) complexes, especially those bearing pyridine-based ligands, are exceptionally active catalysts for this reaction, often operating via a metal-hydride intermediate mdpi.comacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govwebofproceedings.orgresearchgate.netrsc.orgmdpi.comnih.gov. The reverse reaction, known as Oppenauer-type oxidation, involves the oxidation of a secondary alcohol to a ketone using an excess of a simple ketone like acetone (B3395972) as the hydride acceptor. Ruthenium catalysts have also been developed for this transformation. Despite the extensive research on ruthenium-catalyzed transfer hydrogenation, specific and detailed performance data for the parent this compound(II) complex in these reactions are not prominently detailed in available literature, which tends to focus on derivatives with more complex ligand systems designed to enhance activity and selectivity acs.orgresearchgate.net.

Heterogeneous Catalysis

To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound(II) can be immobilized onto solid supports. This creates a heterogeneous catalyst that is easily recoverable and reusable.

Catalyst Immobilization Strategies (e.g., on Mesoporous Materials)

Mesoporous silica (B1680970) materials, such as MCM-41, MCM-48, and SBA-15, are excellent supports for catalysts due to their high surface area, ordered pore structure, and tunable pore sizes uni-halle.deabo.firesearchgate.netmdpi.commdpi.comnih.gov. The immobilization of this compound(II) onto these materials creates a robust and reusable heterogeneous catalyst.

One effective strategy involves functionalizing the silica surface with an anchoring ligand before introducing the metal complex. For instance, the mesoporous silica MCM-48 can be functionalized with [3-(2-aminoethylamino)propyl]trimethoxysilane. This anchoring ligand covalently binds to the silica surface and provides a nitrogen donor site that can coordinate with the ruthenium complex, effectively tethering it to the support. This post-synthesis grafting method ensures strong attachment of the catalyst, minimizing leaching during reactions ula.ve.

A study on the hydrogenation of 1-hexene utilized this compound(II) supported on functionalized MCM-48 ula.ve. The resulting hybrid catalyst demonstrated high efficiency and selectivity, converting 1-hexene exclusively to n-hexane. The optimal reaction conditions were determined through systematic optimization of reaction time, temperature, substrate-to-catalyst ratio, and hydrogen pressure. Under these optimized conditions, the catalyst achieved 100% conversion and could be recycled up to five times with only a moderate decrease in activity, highlighting the stability and reusability of the immobilized system ula.ve.

Table 1: Performance of Immobilized this compound(II) in the Hydrogenation of 1-Hexene ula.ve

The data below shows the optimized conditions and recyclability for the hydrogenation of 1-hexene using RuCl₂(py)₄ supported on functionalized MCM-48.

ParameterValue
Substrate 1-Hexene
Product n-Hexane
Support Functionalized MCM-48
Reaction Time 4 hours
Temperature 100 °C
Substrate/Catalyst Ratio 1000:1
H₂ Pressure 600 psi
Initial Conversion 100%
Conversion after 5 Cycles ~70%

Reusability and Stability of Immobilized Catalysts

A key focus in the development of immobilized catalysts is their long-term stability and potential for reuse, which are critical factors for their practical and economic viability. Research has demonstrated the successful immobilization of this compound(II) onto functionalized mesoporous silica, specifically MCM-48, creating a hybrid catalyst with notable performance in hydrogenation reactions.

In a detailed study, this hybrid catalyst was employed for the hydrogenation of 1-hexene. The catalyst demonstrated high efficiency, achieving 100% conversion to hexane (B92381) under optimized reaction conditions. A significant aspect of this research was the investigation into the catalyst's reusability. The supported complex could be recovered and reused for up to five consecutive catalytic cycles. While the catalyst maintained high conversion rates, a gradual decrease in activity of approximately 30% was observed by the fifth cycle. redalyc.org

To ascertain the stability and true heterogeneous nature of the catalysis, mercury poison tests were conducted. These tests did not show a diminishment in catalytic activity, confirming that the reaction is catalyzed by the intact ruthenium complex and not by metallic ruthenium particles that may have leached from the support. redalyc.org This indicates a strong anchoring of the this compound(II) moiety to the functionalized MCM-48 support.

The research highlights both the potential and the challenges in the practical application of immobilized this compound(II) catalysts. The ability to reuse the catalyst multiple times is a significant advantage, though the gradual loss of activity suggests that further optimization of the immobilization strategy or reaction conditions may be necessary to enhance its long-term stability.

Interactive Data Table: Reusability of Immobilized this compound(II) in 1-Hexene Hydrogenation

Catalytic RunConversion (%)
199.98
2~90
3~80
4~75
5~70

Note: The conversion percentages for runs 2-5 are approximate, reflecting a roughly 30% decrease in activity over five cycles as stated in the source. redalyc.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the structure and properties of transition metal complexes like Dichlorotetrakis(pyridine)ruthenium(II).

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the minimum energy structure of a molecule. For this compound(II), geometry optimization aims to find the most stable arrangement of its atoms, providing theoretical values for bond lengths and angles. These computed parameters are often validated by comparing them with experimental data obtained from X-ray crystallography. nih.govresearchgate.netuci.edu The trans isomer is a well-studied configuration where the two chloride ligands are positioned opposite each other in an octahedral geometry around the central ruthenium atom.

The electronic structure of the complex, which dictates its chemical behavior, is also elucidated through DFT. nih.gov Calculations can map the distribution of electron density and the nature of the orbitals. For ruthenium(II) complexes, which are d⁶ species, the six d-electrons typically occupy the non-bonding t₂g set of orbitals in their stable, singlet ground state. mdpi.com

Experimental crystallographic data for trans-Dichlorotetrakis(pyridine)ruthenium(II) provides key geometric parameters that serve as a benchmark for computational models. researchgate.net

ParameterAtom 1Atom 2Experimental Value (Å or °) researchgate.netDescription
Bond LengthRuCl2.406(1)The distance between the central Ruthenium atom and a Chloride ligand.
Bond LengthRuN2.103(3)The average distance between the Ruthenium atom and a Nitrogen atom of a pyridine (B92270) ligand.
Bond AngleClRuCl180.0The angle defining the linear arrangement of the two axial chloride ligands.
Bond AngleNRuN90.0 (avg.)The angles between adjacent pyridine ligands in the equatorial plane.
Bond AngleClRuN90.0 (avg.)The angles between the axial chloride and equatorial pyridine ligands, defining the octahedral geometry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.deq-chem.com This method quantifies charge distribution, atomic hybridization, and the nature of bonding. It is particularly useful for analyzing donor-acceptor interactions, which are crucial in coordination complexes. researchgate.netscirp.org

For this compound(II), NBO analysis would reveal the formation of Ru-N and Ru-Cl coordinate bonds. This is characterized by the delocalization of electron density from the filled lone-pair orbitals of the nitrogen (on pyridine) and chlorine atoms (donors) into the empty orbitals of the ruthenium(II) center (acceptor). scirp.org The strength of these interactions can be estimated by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor delocalization. scirp.org

Donor NBOAcceptor NBOExpected Interaction TypeSignificance
LP (N)LP* (Ru)N→Ru σ-donationFormation of the Ruthenium-Pyridine coordinate bond.
LP (Cl)LP* (Ru)Cl→Ru σ-donationFormation of the Ruthenium-Chloride coordinate bond.
LP (Ru)π* (Pyridine)Ru→N π-backbondingStabilization of the complex through delocalization from metal d-orbitals to ligand anti-bonding orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy, character, and spatial distribution of these orbitals are critical for understanding the electronic properties of a molecule. sapub.org

In ruthenium polypyridyl complexes like this compound(II), the HOMO is typically composed mainly of the metal's d-orbitals (specifically, the t₂g set), while the LUMO is primarily located on the π-antibonding (π) orbitals of the aromatic pyridine ligands. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net A transition of an electron from the metal-centered HOMO to the ligand-centered LUMO is defined as a Metal-to-Ligand Charge Transfer (MLCT) transition. nih.gov

OrbitalExpected CharacterPrimary Location
HOMOMetal d (t₂g)Ruthenium center
LUMOLigand πPyridine rings
HOMO-LUMO GapThe energy difference between HOMO and LUMO, corresponding to the lowest energy electronic transition.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data. By computing these properties theoretically, assignments of experimental spectra can be confirmed. mdpi.com

IR Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. nih.govtechconnect.org These calculated frequencies, when appropriately scaled to account for systematic errors, typically show good agreement with experimental Fourier-transform infrared (FT-IR) spectra, aiding in the assignment of specific vibrational modes, such as Ru-Cl and Ru-N stretches, as well as pyridine ring vibrations. ias.ac.in

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). techconnect.org Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to assign resonances to specific nuclei within the complex. ias.ac.in

UV-Vis Spectroscopy: The prediction of electronic absorption spectra (UV-Vis) requires methods that can describe excited states, which is achieved using Time-Dependent DFT (TD-DFT). semanticscholar.org

Experimental data for a polymorph of trans-Dichlorotetrakis(pyridine)ruthenium(II) has been reported, providing a basis for comparison with theoretical predictions. ias.ac.in

Spectroscopy TypeExperimental Data (Selected) ias.ac.inTheoretical ApproachPredicted Information
IR (cm⁻¹)1445 (tCH), 759 (dring)DFT Frequency CalculationVibrational frequencies and modes.
¹³C NMR (ppm)157.52, 133.85, 123.07DFT with GIAO methodNuclear chemical shifts.
¹H NMR (ppm)8.51, 7.55, 7.09DFT with GIAO methodNuclear chemical shifts.
UV-Vis (nm)~450 (MLCT), ~248 (π-π*)TD-DFTElectronic transition energies and oscillator strengths.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While ground-state DFT is excellent for molecular structures, Time-Dependent Density Functional Theory (TD-DFT) is required to study electronic excited states and the absorption of light. chemrxiv.org TD-DFT calculations provide information about the energies of vertical electronic transitions, their intensities (oscillator strengths), and their nature. nih.govnih.gov

For this compound(II), TD-DFT calculations confirm the assignments of its UV-Vis spectrum. semanticscholar.org The calculations show that the absorption band observed in the visible region (around 450 nm) is due to one or more MLCT transitions. ias.ac.inconicet.gov.ar These transitions involve the promotion of an electron from the HOMO (d-orbitals of Ru) to the LUMO (π-orbitals of the pyridine ligands). nih.gov Higher energy bands in the UV region are typically assigned to intra-ligand (π-π) transitions within the pyridine rings. ias.ac.in Understanding these excited states is crucial as they govern the photochemical and photophysical properties of the complex. osti.gov

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While DFT and TD-DFT are typically applied to single molecules, molecular dynamics (MD) simulations and crystal analysis methods can probe the interactions between molecules. researchgate.netdiva-portal.org For this compound(II), computational studies have been performed to analyze and quantify the intermolecular interactions that stabilize its crystal structure. ias.ac.inacu.edu.in

A powerful method for this analysis is Hirshfeld surface analysis, which is derived from crystallographic data. The Hirshfeld surface provides a visual and quantitative map of intermolecular contacts. For a polymorph of trans-Dichlorotetrakis(pyridine)ruthenium(II), this analysis has shown that non-classical hydrogen bonds and van der Waals forces are key to the crystal packing. ias.ac.inresearchgate.net The interactions can be broken down by the atom pairs involved, with their relative contributions to the overall crystal stability quantified. ias.ac.in Such analyses are crucial for understanding polymorphism, where different crystal packing arrangements can lead to different physical properties. acu.edu.in

Intermolecular ContactContribution (%) ias.ac.inresearchgate.netDescription
H···H62.9The most significant contact, representing van der Waals forces between hydrogen atoms on adjacent pyridine rings.
C···H / H···C16.5Interactions involving carbon and hydrogen atoms, contributing to the overall packing.
Cl···H / H···Cl11.4Weak hydrogen-bonding interactions between chloride ligands and hydrogen atoms of pyridine rings on neighboring molecules.
Other contacts&lt; 10Minor contributions from other contacts like C···C, N···H, etc.

Table of Mentioned Compounds

Compound NameFormula
This compound(II)[RuCl₂(C₅H₅N)₄]
PyridineC₅H₅N
Ruthenium(II)Ru²⁺
ChlorideCl⁻

Computational Electrochemistry

Computational electrochemistry provides a powerful theoretical framework for understanding and predicting the redox behavior of transition metal complexes like this compound(II). By employing methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and predict properties like redox potentials, which are crucial for applications in catalysis and materials science. While specific, in-depth computational electrochemistry studies exclusively targeting this compound(II) are not extensively documented in publicly available literature, the well-established principles and computational protocols for similar ruthenium complexes allow for a detailed projection of the methodologies and expected findings.

The primary goal of computational electrochemistry in this context is to calculate the standard redox potential (E°) for the Ru(II)/Ru(III) couple. This is typically achieved by calculating the Gibbs free energy change (ΔG°) for the oxidation reaction:

[RuCl₂(py)₄] → [RuCl₂(py)₄]⁺ + e⁻

DFT has become the predominant tool for these calculations due to its balance of computational cost and accuracy. researchgate.net The choice of the functional is critical; studies have shown that while hybrid functionals like B3LYP are popular, they may require systematic shifts to align with experimental data, whereas gradient-corrected functionals like PBE can sometimes provide excellent agreement without such adjustments. researchgate.net For complex systems, achieving high accuracy remains a challenge, and errors can arise from both the gas-phase energy calculations and the continuum solvation models used to approximate the solvent environment. nih.gov

For this compound(II), the focus of computational analysis would be on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the Ru(II) complex, which has a d⁶ electronic configuration, the HOMO is expected to be primarily metal-based, specifically involving the d-orbitals of the ruthenium center. The LUMO, conversely, is anticipated to be centered on the π* orbitals of the pyridine ligands.

Upon oxidation to Ru(III) (a d⁵ system), an electron is removed from the HOMO. The energy of the HOMO (E_HOMO) is directly related to the ionization potential and, consequently, the oxidation potential of the complex. A higher E_HOMO suggests that the electron is less tightly bound and the complex is more easily oxidized (i.e., has a lower oxidation potential). Computational studies on related ruthenium-azopyridine complexes have shown that the HOMO is indeed characterized by the d-orbitals of ruthenium, while the LUMO is derived from the ligand's p-orbitals. scirp.org This leads to the characteristic Metal-to-Ligand Charge-Transfer (MLCT) bands observed in the electronic spectra, a feature also noted experimentally for trans-[RuCl₂(py)₄]. scirp.orgias.ac.in

The nature of the ligands significantly influences the redox potential. The pyridine ligands in this compound(II) are π-acceptors, which stabilize the metal's d-orbitals. This stabilization lowers the energy of the HOMO, making the complex more difficult to oxidize compared to complexes with stronger donor ligands. Experimental studies on analogous trans-[RuCl₂(L)₄] complexes, where L represents pyridine derivatives, confirm that the Ru(II)/Ru(III) redox process is quasi-reversible. tandfonline.com Furthermore, these studies reveal a dependence of the redox potential on pH when the pyridine ligands are functionalized with acidic or basic groups, a phenomenon that could be modeled computationally by considering the protonation states of the complex. tandfonline.com

A detailed computational study would involve the following steps:

Geometry Optimization: The molecular structures of both the Ru(II) complex and its oxidized Ru(III) counterpart would be optimized to find their lowest energy conformations. For this compound(II), this would typically be the trans isomer. researchgate.net

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections for the Gibbs free energy.

Solvation Modeling: The effect of the solvent is incorporated, usually through a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

Redox Potential Calculation: The free energies of the solvated Ru(II) and Ru(III) species are used to calculate the redox potential, often referenced against a standard electrode or a known internal standard like ferrocene/ferrocenium (Fc/Fc⁺) for better comparison with experimental results. researchgate.net

The table below illustrates the kind of data that would be generated from such a computational analysis, based on typical findings for similar ruthenium complexes.

Computational ParameterExpected Finding for this compound(II)Significance
Optimized Geometry trans configuration with Ru-Cl and Ru-N bond lengths consistent with experimental crystallographic data.Confirms the stable isomer and provides the foundational structure for electronic calculations.
HOMO Character Primarily Ru(dπ) orbitals.Indicates that the oxidation process is metal-centered (removal of an electron from the ruthenium ion).
LUMO Character Primarily pyridine(π*) orbitals.Identifies the ligand orbitals as the destination for electronic transitions (MLCT).
Calculated Redox Potential A specific value (e.g., in Volts vs. Fc/Fc⁺) for the Ru(II)/Ru(III) couple.Provides a quantitative prediction of the ease of oxidation, allowing for comparison with experimental electrochemical data.
NBO Analysis Strong donor-acceptor interactions between lone pairs on Cl and N atoms and the vacant orbitals on the Ru center.Quantifies the nature and strength of the coordinate bonds, contributing to the overall stability and electronic structure of the complex. scirp.org

Q & A

Q. What advanced techniques characterize non-innocent ligand behavior in this compound under catalytic turnover?

  • Methodology : Use operando XANES/EXAFS to monitor ligand oxidation states during catalysis. EPR spectroscopy can detect radical intermediates. Isotope labeling (e.g., 15N^{15}N-pyridine) aids in tracking ligand participation. Pair with electrochemical mass spectrometry (EC-MS) to correlate redox events with catalytic cycles .

Guidelines for Addressing Research Challenges

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., XRD and PDF analysis for structural ambiguities). Adopt open-data practices to share raw datasets .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize synthetic or catalytic conditions. Incorporate negative controls and internal standards .
  • Computational Integration : Validate models with experimental spectroscopic data. Use software like Gaussian or ORCA for reproducibility .

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